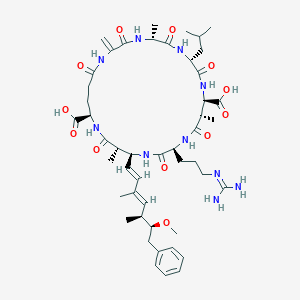

7-Desmethylmicrocystin LR

Description

Contextual Significance of Cyanobacterial Harmful Algal Blooms (CyanoHABs) in Aquatic Ecosystems

Cyanobacterial harmful algal blooms (CyanoHABs) represent a significant and growing environmental concern in freshwater, estuarine, and marine ecosystems worldwide. mdpi.comnih.gov These blooms, often appearing as dense surface scums, are proliferations of cyanobacteria, also known as blue-green algae. iarc.frepa.gov Their increased frequency and intensity in recent decades are linked to factors like nutrient pollution (eutrophication) from agricultural and urban runoff, and rising global temperatures associated with climate change. nih.govpublish.csiro.au

The ecological impacts of CyanoHABs are profound. They can lead to oxygen depletion (hypoxia) in water bodies as the bloom decays, causing fish kills and the death of other aquatic life. europa.euecologyandsociety.org Economically, CyanoHABs result in substantial losses for commercial fishing, recreation, and tourism industries, and can increase costs for drinking water treatment. nih.govwhoi.edu Furthermore, many cyanobacterial species produce potent toxins, known as cyanotoxins, which pose a considerable threat to both animal and human health. mdpi.comepa.gov

Microcystins as a Prominent Class of Cyanobacterial Cyclic Peptide Toxins

Among the various classes of cyanotoxins, microcystins are the most frequently reported and widespread. iarc.frepa.gov These toxins are cyclic heptapeptides, meaning they are composed of seven amino acids linked in a ring structure. wikipedia.orgresearchgate.net They are produced by several common freshwater cyanobacterial genera, including Microcystis, Planktothrix, and Anabaena. iarc.frwikipedia.org

The general structure of microcystins is characterized as cyclo-(D-Ala¹-L-X²-D-erythro-β-methylaspartyl³-L-Z⁴-Adda⁵-D-glutamyl⁶-N-methyldehydroalanyl⁷). iarc.fr A key feature of all microcystins is the unique β-amino acid, (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid, commonly known as Adda. iarc.fr The remarkable structural diversity within the microcystin (B8822318) family, with over 279 congeners identified to date, arises primarily from variations in the two L-amino acids at positions X (position 2) and Z (position 4), and from modifications such as demethylation at other positions in the peptide ring. mdpi.comnih.gov The specific amino acids at positions 2 and 4 are used to designate different congeners, as seen in the common variant Microcystin-LR, where 'L' stands for Leucine and 'R' for Arginine. iarc.fr

Structural and Isomeric Characterization of 7-Desmethylmicrocystin LR within the Microcystin Congener Family

7-Desmethylmicrocystin LR, also known as [Dha⁷]-Microcystin-LR, is a structural variant of the well-studied Microcystin-LR. nih.govcanada.canih.gov Its defining characteristic is the absence of a methyl group on the nitrogen atom of the dehydroalanine (B155165) (Dha) residue at position 7 of the cyclic peptide structure. nih.gov This demethylation is a key structural modification that distinguishes it from its parent compound, Microcystin-LR, which possesses an N-methyldehydroalanine (Mdha) at the same position. iarc.frnih.gov

The molecular formula for 7-Desmethylmicrocystin LR is C₄₈H₇₂N₁₀O₁₂. This structural change results in a slightly different molecular weight compared to Microcystin-LR. The isolation and structural elucidation of this congener were first reported from an axenic strain (K-139) of Microcystis aeruginosa, where it was identified as the major toxic component produced by that strain. nih.gov Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are crucial for confirming its structure and differentiating it from other closely related microcystin isomers. nih.gov

| Feature | Microcystin-LR (MC-LR) | 7-Desmethylmicrocystin LR (7-DM-MC-LR) |

|---|---|---|

| General Structure | Cyclic Heptapeptide (B1575542) | Cyclic Heptapeptide |

| Amino Acid at Position 2 | L-Leucine (L) | L-Leucine (L) |

| Amino Acid at Position 4 | L-Arginine (R) | L-Arginine (R) |

| Amino Acid at Position 7 | N-methyldehydroalanine (Mdha) | Dehydroalanine (Dha) |

| Key Difference | Contains N-methyl group at position 7 | Lacks N-methyl group at position 7 |

| Molecular Formula | C₄₉H₇₄N₁₀O₁₂ | C₄₈H₇₂N₁₀O₁₂ nih.gov |

| Molecular Weight | 995.2 g/mol | 981.1 g/mol nih.gov |

Research Scope and Primary Objectives for 7-Desmethylmicrocystin LR Investigations

Research into 7-Desmethylmicrocystin LR is driven by several key objectives aimed at understanding its role and significance within the broader context of CyanoHABs. A primary focus is on its toxicological profile. Studies investigate its potency as an inhibitor of protein phosphatases 1 and 2A, which is the primary mechanism of action for microcystins, to compare its biological activity with that of Microcystin-LR and other congeners. researchgate.net

Another critical research area is the development and refinement of analytical methods for its detection and quantification. canada.catandfonline.com Because 7-Desmethylmicrocystin LR can co-occur with Microcystin-LR, methods like liquid chromatography-mass spectrometry (LC-MS) must be optimized to accurately separate and measure these closely related compounds in environmental samples. who.int This is essential for comprehensive water quality monitoring and risk assessment. sccwrp.org

Propriétés

IUPAC Name |

(5R,8R,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-5,12,19-trimethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H72N10O12/c1-25(2)22-36-45(65)58-39(47(68)69)29(6)41(61)55-34(16-13-21-51-48(49)50)44(64)54-33(18-17-26(3)23-27(4)37(70-9)24-32-14-11-10-12-15-32)28(5)40(60)56-35(46(66)67)19-20-38(59)52-30(7)42(62)53-31(8)43(63)57-36/h10-12,14-15,17-18,23,25,27-29,31,33-37,39H,7,13,16,19-22,24H2,1-6,8-9H3,(H,52,59)(H,53,62)(H,54,64)(H,55,61)(H,56,60)(H,57,63)(H,58,65)(H,66,67)(H,68,69)(H4,49,50,51)/b18-17+,26-23+/t27-,28-,29-,31+,33-,34-,35+,36+,37-,39+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWITBHAANNFHV-YNYQYFAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)NC(=O)CCC(NC1=O)C(=O)O)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)C(=C)NC(=O)CC[C@@H](NC1=O)C(=O)O)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H72N10O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101046169 | |

| Record name | 7-Desmethylmicrocystin LR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101046169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

981.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134842-07-2 | |

| Record name | 7-Desmethylmicrocystin LR | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134842072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Desmethylmicrocystin LR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101046169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 134842-07-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Ecology and Occurrence Patterns

Global and Regional Distribution of 7-Desmethylmicrocystin LR in Freshwater Systems

7-Desmethylmicrocystin LR (dmMCLR) is one of the various microcystin (B8822318) variants found in freshwater systems globally researchgate.net. While microcystin-LR (MC-LR), microcystin-RR (MC-RR), and microcystin-YR (MC-YR) are among the most frequently observed microcystins, dmMCLR has also been detected in natural blooms researchgate.net.

Regionally, dmMCLR has been identified in samples from specific locations. For instance, it was detected in samples from Lake Kasumigaura, Japan researchgate.netnih.gov. In the Philippines, particularly in Laguna de Bay, various microcystin variants were isolated from Microcystis aeruginosa blooms, although the specific prevalence of dmMCLR compared to other variants like MC-LR (which was the most abundant in 1996 and 1999 blooms) and MC-RR was not explicitly detailed for dmMCLR's dominance researchgate.net. In New Zealand, a culture of Microcystis aeruginosa (CAWBG16), isolated from the region, produces primarily desmethylmicrocystin-LR tandfonline.com. Studies in California have also identified the presence of desmethyl-microcystin-LR in lakes and rivers, often as a metabolite of MC-LR sccwrp.org.

Phenological Dynamics and Temporal Variability of 7-Desmethylmicrocystin LR Concentrations in Natural Waters

The temporal variability of cyanotoxin concentrations, including microcystin variants like dmMCLR, is influenced by environmental factors. While specific phenological data for dmMCLR is less abundant compared to more common microcystins like MC-LR, studies on oligopeptides in Planktothrix spp. biomass in Lake Steinsfjorden, Norway, indicated that desmethyl-microcystin LR was found in low concentrations at the beginning of the study period but increased to higher levels during summer 2004 oup.comresearchgate.net. This suggests a seasonal pattern, with higher concentrations observed during warmer periods, which generally correlate with increased cyanobacterial growth.

Environmental Regulators of 7-Desmethylmicrocystin LR Abundance and Cellular Quota

The abundance and cellular quota of microcystin variants, including 7-desmethylmicrocystin LR, are influenced by various environmental factors.

Nutrient availability, particularly nitrogen (N) and phosphorus (P), plays a significant role in regulating microcystin production. Cyanobacterial blooms, and consequently toxin production, are often promoted by increased nutrient inputs researchgate.net. The ecological stoichiometry of toxins produced by harmful cyanobacteria, such as microcystins, is sensitive to the availability of nitrogen and carbon ca.govresearchgate.net. For instance, excess supply of both nitrogen and carbon can lead to high cellular N:C ratios, which are accompanied by high cellular contents of total microcystin and the nitrogen-rich variant microcystin-RR in Microcystis aeruginosa ca.govresearchgate.netnih.gov.

While direct effects on 7-desmethylmicrocystin LR specifically might not always be individually detailed, it is understood that microcystins, as nitrogen-rich compounds, are typically constrained under nitrogen limitation frontiersin.org. Studies have shown that a decrease in nitrogen availability can shift the microcystin composition, though the effect on specific variants can differ. For example, under nitrogen-limited conditions, elevated pCO2 may alter the cellular carbon-nitrogen (C:N) balance, potentially promoting more toxic microcystin variants with higher C:N ratios oup.com. Conversely, in some experiments, cellular microcystin content decreased with increasing cellular C:N ratios oup.com.

In a study on Planktothrix rubescens, four microcystin variants were detected, including dm-7-MC-RR, MC-YR, dm-7-MC-LR, and MC-LR. The total cellular microcystin contents were highest in high N:P conditions, lowest in low N:P conditions, and intermediate in control treatments frontiersin.org. This indicates that nutrient stoichiometry directly impacts the intracellular microcystin concentration, with a lower concentration observed at low N:P supply compared to high N:P supply frontiersin.org. However, the factors affecting growth, including macronutrients, sometimes have a minor effect on the production of oligopeptides per unit cyanobacterial biomass in field populations, explaining less than 10% of the variance in some studies oup.comresearchgate.net.

Table 2: Influence of Nutrient Availability on Microcystin Production

| Nutrient Condition | Effect on Cellular N:C Ratio | Effect on Total Microcystin Content | Effect on Specific Microcystin Variants (General Trends) | Reference |

| Excess N and C | High | High | Promotes nitrogen-rich variants (e.g., MC-RR) | ca.govresearchgate.netnih.gov |

| Nitrogen-limited | Increased (with elevated CO2) | Largely unaltered in some strains, but can decrease with increasing C:N ratios | Promotes variants with higher C:N ratios, nitrogen-rich variants constrained | frontiersin.orgoup.com |

| High N:P ratio | Increased | Highest | dm-7-MC-RR, MC-YR, dm-7-MC-LR, MC-LR detected, with dm-7-MC-RR dominant | frontiersin.org |

| Low N:P ratio | Decreased | Lowest | Lower intracellular microcystin concentration | frontiersin.org |

Impact of Light Intensity and Spectral Composition on Toxin Content

The production of 7-Desmethylmicrocystin LR by cyanobacteria is subject to the prevailing light conditions, although specific research directly quantifying its individual response to varying light and spectral composition is limited compared to studies on total microcystin concentrations.

Research on Microcystis aeruginosa strain UTCC 300, a known producer of both microcystin-LR and [Dha7]desmethylmicrocystin-LR, investigated the effect of light intensity on congener proportions. It was found that the relative proportions of microcystin-LR and [Dha7]desmethylmicrocystin-LR did not differ under conditions of low (20 µmol·m⁻²·s⁻¹) or high (80 µmol·m⁻²·s⁻¹) light intensity in either monocultures or mixed cultures nih.gov.

However, broader studies on microcystin production by Microcystis aeruginosa strains producing 7-desmethylmicrocystin LR, among other peptides, indicate that peptide concentrations can be influenced by light intensity. In some cases, an increase in light intensity led to an increase in the peptide concentration per biovolume d-nb.info. Other studies on total microcystin (MC-LR, MC-YR, and MC-RR) production by Microcystis aeruginosa strains FACHB-1203 and FACHB-1322 showed that intracellular total MC concentration decreased with increasing light intensity (from 35 to 105 µmol photons/m²·s) figshare.comacs.org. Conversely, microcystin release rates increased under higher light intensity figshare.comacs.org. This suggests a complex adaptive strategy where fluctuating light conditions can influence not only the total intracellular toxin but also its release into the surrounding environment and the proportion of different congeners.

Effects of Temperature Regimes on Intracellular 7-Desmethylmicrocystin LR Production

Temperature is a critical environmental factor influencing the intracellular production of microcystins, including 7-Desmethylmicrocystin LR, by cyanobacteria. The relationship between temperature and toxin production can be complex and strain-specific.

Studies involving Microcystis aeruginosa strains that produce desmethylmicrocystin-LR and microcystin-LR have shown that peptide concentrations are frequently affected by temperature d-nb.info. Generally, an increase in temperature, similar to light intensity, has been observed to lead to an increase in the peptide concentration per biovolume in most cases d-nb.info.

However, other research on broader microcystin production indicates varied responses. For instance, Microcystis cultures grown at lower temperatures can exhibit higher cellular microcystin content (quota) despite slower growth rates noaa.govacs.org. Specifically, Microcystis cells cultured at 16°C produced nearly ten times more microcystin per cell compared to those grown at 20°C, even though total toxin levels were similar or higher at 16°C due to increased per-cell production noaa.gov.

The stability of 7-Desmethylmicrocystin LR itself is also temperature-dependent. It exhibits reasonable stability at room temperature, with no observed degradation at +20°C for at least two weeks. For long-term storage, maintaining it in the dark at -12°C or lower is recommended, with no detectable loss of toxin at +4°C over a year canada.ca.

Role of Inter-species and Intra-species Interactions within Cyanobacterial Communities

Inter-species and intra-species interactions within cyanobacterial communities play a significant role in the ecological dynamics and potential toxicity of blooms, which can indirectly affect the production and prevalence of compounds like 7-Desmethylmicrocystin LR.

Competition for shared resources is a fundamental mechanism shaping these microbial communities nih.gov. Cyanobacteria often outcompete other algal taxa, particularly in eutrophic freshwater environments, leading to the formation of blooms nih.govekb.eg.

In mixed cultures, the dominance of toxigenic strains, such as Microcystis aeruginosa UTCC 300 (which produces both microcystin-LR and [Dha7]desmethylmicrocystin-LR), can be observed. This strain demonstrated dominance over non-toxigenic strains under both low and high light intensities. This finding suggests that the metabolic costs associated with microcystin production, including 7-Desmethylmicrocystin LR, may not be substantial enough to disadvantage toxigenic cyanobacteria in resource competition nih.gov.

The "phycosphere," the nutrient-rich microenvironment surrounding cyanobacterial cells, facilitates complex interactions with heterotrophic bacteria oup.commdpi.com. Research indicates that microcystin production can influence the composition and assembly of the Microcystis phycosphere microbiome, suggesting that microcystins, such as 7-Desmethylmicrocystin LR, are flexible traits that impact interactions within the Microcystis holobiont oup.com. Furthermore, studies have shown that 7-Desmethylmicrocystin LR, along with other cyanopeptides, found in the extracellular fractions of axenic Microcystis aeruginosa PCC 7806 cultures were completely absent in xenic (with bacteria) cultures, implying that bacterial activity contributes to the degradation or uptake of these peptides nih.gov.

Allelopathic interactions, where one organism produces substances that inhibit the growth of others, also influence the dynamics of cyanobacterial communities. For example, the production of microcystin by Microcystis aeruginosa was significantly higher when co-cultured with Scenedesmus acuminatus, a competitor that inhibited its growth. This suggests that microcystin production can serve as a defense mechanism against competing organisms usp.br. Negative correlations observed between certain cyanobacterial species, like Pseudanabaena sp. and Synechococcus sp., and various toxins, may indicate competitive or stress-induced relationships within the community nih.gov.

Molecular Biosynthesis and Genetic Regulation

Enzymatic Machinery for Microcystin (B8822318) Biogenesis: Non-Ribosomal Peptide Synthetases (NRPS) and Polyketide Synthases (PKS)

The biosynthesis of microcystins, including the 7-Desmethylmicrocystin LR variant, is carried out by large, multifunctional enzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPS) and Polyketide Synthases (PKS). researchgate.netresearchgate.netaloki.huwikipedia.org These enzymes function in a modular fashion, with each module responsible for the activation and incorporation of a specific amino acid or short-chain carboxylic acid into the growing peptide chain. wikipedia.org The synthesis of microcystins is therefore not dependent on the ribosomal machinery that translates messenger RNA into proteins.

The microcystin synthetase system is a hybrid NRPS/PKS complex. researchgate.net The NRPS modules are responsible for incorporating the amino acid components of the heptapeptide (B1575542), while the PKS modules synthesize the unique C20 amino acid, 3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda), which is a hallmark of microcystins and crucial for their biological activity. researchgate.netgoogle.commdpi.com The entire process is a highly coordinated assembly line, where the growing peptide is passed from one module to the next, undergoing modifications such as epimerization and N-methylation along the way. oup.comepa.gov

Identification and Characterization of mcy Gene Clusters in 7-Desmethylmicrocystin LR-Producing Strains

The genes encoding the enzymatic machinery for microcystin biosynthesis are organized into a contiguous cluster, designated as the mcy gene cluster. researchgate.netwikipedia.orgoup.com This gene cluster has been identified and characterized in several cyanobacterial genera, including Microcystis, Anabaena, and Planktothrix. nih.govmdpi.com Strains capable of producing 7-Desmethylmicrocystin LR, such as Microcystis aeruginosa K-139, have been shown to possess this mcy gene cluster. oup.comepa.gov The presence of the mcy genes is a prerequisite for microcystin production, and their detection is often used as a marker for identifying potentially toxic cyanobacterial strains. nih.govmdpi.com

The organization of the mcy gene cluster can show some variation between different cyanobacterial species and even strains, which can contribute to the diversity of microcystin variants produced. nih.gov Studies have revealed that events such as gene loss, recombination, and horizontal gene transfer have played a role in the evolution and distribution of the mcy gene cluster among cyanobacteria. nih.gov

The mcy gene cluster is comprised of several genes, each encoding a specific part of the microcystin synthetase complex. researchgate.netwikipedia.org The genes mcyA, mcyB, and mcyC encode the NRPS enzymes responsible for the incorporation of several amino acids into the microcystin backbone. researchgate.netoup.comepa.gov

mcyA : This gene encodes McyA, a large protein that typically contains two modules. oup.comepa.gov The first module is responsible for activating and incorporating an amino acid at position 7 of the microcystin structure. researchgate.net Crucially, this module also contains an N-methyltransferase (NMT) domain in many microcystin-producing strains, which is responsible for the methylation of this amino acid. researchgate.netoup.comepa.gov

mcyB : The mcyB gene product, McyB, is also a multi-modular NRPS enzyme. oup.comepa.gov It is involved in the incorporation of other amino acids in the peptide chain. Genetic variations within mcyB have been linked to the production of different microcystin isoforms. nih.gov

mcyC : McyC, encoded by the mcyC gene, contains a single module and is believed to possess a C-terminal thioesterase domain. oup.comepa.gov This domain is thought to be responsible for the cyclization and release of the final heptapeptide from the enzyme complex.

Genetic knockout experiments have confirmed the essential role of these genes in microcystin synthesis. For instance, insertion mutations in the mcyA gene in Microcystis aeruginosa K-139 resulted in the complete cessation of production of both 7-Desmethylmicrocystin-LR and its cogener, 3,7-didesmethylmicrocystin-LR. oup.comepa.gov

| Gene | Encoded Protein | Function in Microcystin Synthesis | Key Domains |

| mcyA | McyA | Incorporates amino acid at position 7; N-methylation | 2 NRPS modules, N-methyltransferase (NMT) domain, Epimerization domain |

| mcyB | McyB | Incorporates variable amino acids (e.g., at position 2) | 2 NRPS modules |

| mcyC | McyC | Incorporates an amino acid; cyclization and release of the peptide | 1 NRPS module, Thioesterase domain |

The defining feature of 7-Desmethylmicrocystin LR is the absence of a methyl group at the N-methyldehydroalanine (Mdha) residue at position 7, resulting in a dehydroalanine (B155165) (Dha) residue instead. researchgate.netresearchgate.net This demethylation is not a post-synthesis modification but rather a direct consequence of the biosynthetic pathway.

Research suggests that the lack of methylation at this position is due to alterations in the N-methyltransferase (NMT) domain of the McyA protein. researchgate.net In some Anabaena strains, naturally occurring in-frame deletions within the NMT domain of mcyA have been shown to result in the production of microcystins with Dha at position 7. researchgate.net It is also hypothesized that the simultaneous production of both methylated (Mdha) and demethylated (Dha) variants in some strains could be due to the partial inactivation of the NMT domain or a limitation of the S-adenosyl methionine (SAM) co-factor, which serves as the methyl group donor. researchgate.net Therefore, the production of 7-Desmethylmicrocystin LR is directly linked to the genetic makeup and functional state of the mcyA gene.

Functional Assignment of Specific mcy Genes (e.g., mcyA, mcyB, mcyC) in 7-Desmethylmicrocystin LR Synthesis

Transcriptional and Post-Transcriptional Regulation of 7-Desmethylmicrocystin LR Biosynthesis in Response to Environmental Cues

The production of 7-Desmethylmicrocystin LR is not constitutive but is influenced by various environmental factors that regulate the transcription of the mcy gene cluster. epa.govfrontiersin.orgoup.com Light has been identified as a major environmental cue affecting mcy gene expression. epa.govuq.edu.au Studies have demonstrated a light-dependent expression of mcy genes, with transcription rates often increasing with light intensity up to a certain point, beyond which photoinhibition may occur. uq.edu.au

Temperature is another critical factor. frontiersin.orgresearchgate.net Episodic decreases in temperature have been shown to induce a classic cold-stress response in Microcystis aeruginosa, which includes an increase in the transcription of mcy genes. frontiersin.org This suggests that under certain conditions, such as the onset of colder water temperatures, the production of microcystins, potentially including 7-Desmethylmicrocystin LR, could be enhanced. Nutrient availability, such as nitrogen and phosphorus, can also play a role, although the effects can be complex and may interact with other environmental variables. frontiersin.orgoup.comresearchgate.net The cellular concentration of microcystin has been shown to have a time-lagged correlation with mcy gene expression, indicating that the biosynthetic process and accumulation of the toxin within the cell take time following the transcriptional response. frontiersin.org

| Environmental Factor | Effect on mcy Gene Transcription |

| Light | Generally positive correlation up to an optimal intensity. epa.govuq.edu.au |

| Temperature | Decreased temperature can induce transcription. frontiersin.org |

| Nutrients (N, P) | Can influence production, but effects are complex. frontiersin.orgoup.com |

Discrepancies Between Genetic Potential and Actual Toxin Production in Environmental Isolates

A common observation in environmental studies of cyanobacteria is the discrepancy between the presence of mcy genes (the genetic potential to produce toxins) and the actual measured concentrations of microcystins. nih.govmdpi.com Strains that possess the mcy gene cluster may not actively produce toxins, or may do so at very low levels. researchgate.netnih.gov

Several factors contribute to this phenomenon. The mcy gene cluster can be inactivated by mutations, deletions, or insertions of mobile genetic elements, rendering the biosynthetic pathway non-functional. aloki.humdpi.com Furthermore, as discussed previously, the expression of the mcy genes is tightly regulated by environmental conditions. aloki.hu Therefore, a strain may have the complete genetic blueprint for toxin production, but unfavorable environmental conditions can lead to low levels of transcription and, consequently, low or undetectable toxin levels. nih.goviarc.fr This highlights the complexity of predicting cyanotoxin risks based solely on the detection of mcy genes in environmental samples.

Advanced Analytical Methodologies for 7 Desmethylmicrocystin Lr Research

Chromatographic Separation Techniques for Isolation and Quantification

Chromatographic techniques are foundational in the analysis of 7-Desmethylmicrocystin LR, providing the necessary separation from complex matrices before detection and quantification.

High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array (PDA) detection is a widely utilized and effective technique for the separation, detection, and quantification of microcystins, including 7-Desmethylmicrocystin LR. mdpi.comprotocols.io This method leverages the distinct ultraviolet (UV) absorption characteristics of microcystins. Typically, microcystins exhibit UV absorption between 190 nm and 300 nm, with a characteristic absorption maximum at 238 nm. mdpi.com PDA detectors are commonly employed in conjunction with this UV absorption to monitor the chromatographic effluent. mdpi.com HPLC-PDA is valuable for assessing the purity of isolated toxins and for their precise quantification. canada.canih.gov This high sensitivity, combined with the inherent separation capabilities of HPLC, renders HPLC-PDA a crucial tool in the characterization and quantification of various compounds, including cyanotoxins, in different sample types. nih.govchromatographyonline.com

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for the analysis of complex mixtures, including those containing 7-Desmethylmicrocystin LR. UPLC systems operate at higher pressures and utilize smaller particle sizes, leading to enhanced resolution, faster analysis times, and improved sensitivity. researchgate.netresearchgate.netlcms.cz These benefits are particularly valuable when dealing with trace levels of microcystins in environmental water samples. For instance, UPLC-electrospray ionization tandem mass spectrometry (UPLC-ESI-MS-MS) has been successfully applied for the determination of trace microcystin-LR in drinking water, achieving very low limits of detection. researchgate.net The improved resolution offered by UPLC facilitates the separation of closely eluting microcystin (B8822318) congeners, thereby minimizing interferences and ensuring more accurate quantification and characterization of individual toxins like 7-Desmethylmicrocystin LR. researchgate.netlcms.cz

High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection

Mass Spectrometric Identification and Quantification Strategies

Mass spectrometry (MS) techniques, especially when coupled with liquid chromatography, provide highly specific and sensitive means for the identification and quantification of 7-Desmethylmicrocystin LR.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the detection and profiling of 7-Desmethylmicrocystin LR within complex matrices, such as cyanobacterial extracts and environmental water samples. canada.caresearchgate.netnih.govunit.noresearchgate.netmdpi.comresearchgate.netnih.gov LC-MS provides the ability to identify and quantify specific compounds even in the presence of numerous other co-eluting substances. researchgate.net The technique typically involves an electrospray ionization (ESI) source, which ionizes the analytes before they enter the mass analyzer. For 7-Desmethylmicrocystin LR, the protonated molecular ion ([M+H]+) is consistently observed at m/z 981.5404. canada.caunit.no LC-MS plays a vital role not only in detecting the presence of 7-Desmethylmicrocystin LR but also in profiling the spectrum of microcystin variants produced by cyanobacteria, enabling comprehensive assessment of bloom toxicity. researchgate.net

Tandem Mass Spectrometry (MS/MS) is critical for the unambiguous structural elucidation and confirmatory analysis of 7-Desmethylmicrocystin LR. canada.canih.govresearchgate.netresearchgate.netthermofisher.comresearchgate.net By fragmenting the precursor ion (e.g., [M+H]+ at m/z 981.5404 for 7-Desmethylmicrocystin LR) and analyzing the resulting product ions, MS/MS provides highly specific structural information. nih.govresearchgate.net The fragmentation patterns obtained through collision-induced dissociation (CID) or other fragmentation techniques offer "fingerprints" unique to each microcystin variant, allowing for differentiation between closely related isomers and confirmation of the compound's identity within complex samples. nih.govresearchgate.netresearchgate.net This detailed fragmentation information allows for the rationalization of observed fragment ions and provides crucial sequence information for cyclic peptides like microcystins. nih.govresearchgate.net MS/MS is therefore indispensable for both routine confirmatory analysis and the characterization of novel microcystin variants. nih.gov

High-Resolution Mass Spectrometry (HRMS), including techniques such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap, represents a powerful advancement in the analysis of 7-Desmethylmicrocystin LR and other cyanobacterial metabolites. HRMS offers accurate mass measurements, typically with mass accuracies in the low parts per million (ppm) range, which enables the precise determination of elemental composition. researchgate.netunit.noresearchgate.netresearchgate.netscielo.org.mx This capability is particularly important in metabolite profiling of complex cyanobacterial extracts, where numerous microcystin variants and other cyanopeptides may be present, often as isomers or isobars that cannot be resolved by lower-resolution methods. researchgate.netresearchgate.net HRMS significantly enhances the confidence in identifying known and unknown microcystins and helps to avoid false assignments. researchgate.net The integration of UPLC with HRMS allows for rapid chromatographic separation coupled with the acquisition of high-resolution accurate mass data for both precursor and fragment ions, providing a comprehensive approach for the simultaneous identification and quantification of cyanobacterial toxins. scielo.org.mx

Table 1: Key Properties of 7-Desmethylmicrocystin LR

| Property | Value | Source |

| Compound Name | 7-Desmethylmicrocystin LR | - |

| PubChem CID | 6441244 | nih.govuni.lu |

| Molecular Formula | C48H72N10O12 | nih.govuni.luscbt.com |

| Molecular Weight | 981.1 g/mol | nih.govcanada.cascbt.com |

| [M+H]+ m/z | 981.5404 | canada.caunit.no |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Confirmatory Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods play a pivotal role in the structural elucidation and purity assessment of chemical compounds like 7-Desmethylmicrocystin LR. These techniques provide detailed insights into the molecular structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for confirming the molecular structure and assessing the purity of 7-Desmethylmicrocystin LR. The molecular structure of [Dha7]-Microcystin-LR has been unequivocally confirmed by NMR spectroscopy, alongside accurate mass measurement and tandem mass spectrometry canada.ca. For purity assessment, 500 MHz proton NMR spectroscopy is utilized as one of several techniques, identifying even low levels of impurities such as the 6(Z)-ADDA-isomer of [Dha7]-Microcystin-LR canada.ca. Beyond structural confirmation, NMR spectroscopy is also employed to determine the three-dimensional structures and conformational aspects of microcystins, such as Microcystin-LR, revealing insights into their peptide ring structures, which often exhibit a saddle-shaped form nih.gov. This capability is critical for understanding the spatial arrangement of the molecule, which can influence its biological activity and interactions.

Immunoassays and Biochemical Detection Methods

To complement chromatographic and spectroscopic approaches, immunoassays and biochemical detection methods offer sensitive and often high-throughput alternatives for the analysis of 7-Desmethylmicrocystin LR and related microcystins.

Development and Application of Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISA) have been extensively developed and applied for the detection and quantification of microcystins, including variants closely related to 7-Desmethylmicrocystin LR. These assays leverage the specific binding of antibodies to the toxin molecules. Highly sensitive anti-immune complex (IC) ELISA methods have been developed, demonstrating detection limits as low as 2 pg/mL for Microcystin-LR, with good reliability and reproducibility, and the ability to detect other microcystins like Microcystin-RR and Microcystin-YR through cross-reactivity tandfonline.com. Such ELISAs exhibit satisfactory recovery rates in complex matrices like tap water, with mean recoveries of 99% and low standard deviations, indicating minimal interference from common water constituents tandfonline.com. Monoclonal antibodies raised against microcystins, such as those with a 50% inhibitory concentration (IC50) of 0.27 ng/mL for Microcystin-LR, are effective for environmental sample analysis and align with World Health Organization guidelines for drinking water mdpi.com. The utility of desmethyl microcystin LR standards in LC-MS analysis and as certified reference materials further supports the applicability of immunoassay methodologies for this compound goldstandarddiagnostics.us.

Method Validation, Quality Control, and Inter-laboratory Comparability for 7-Desmethylmicrocystin LR Analysis

The reliability and accuracy of analytical results for 7-Desmethylmicrocystin LR are paramount, necessitating robust method validation, stringent quality control measures, and regular inter-laboratory comparability studies.

Method validation establishes that an analytical method is fit for its intended purpose, defining its capabilities and limitations in routine use eurachem.org. This involves a series of requirements and rigorous testing to ensure the method's performance characteristics, such as accuracy, precision, and limits of detection and quantification, are consistently met researchgate.neteurachem.org. Quality control (QC) procedures are then implemented to continuously monitor the method's performance, ensuring that results remain reliable over time eurachem.org. Internal QC measures, such as replicate analyses of stable control samples, are routinely performed by laboratory staff eurachem.org.

Inter-laboratory comparisons, also known as proficiency testing, are crucial for demonstrating the technical competence of laboratories and ensuring the comparability and acceptability of analytical results across different institutions researchgate.neteuropa.eu. These comparisons assess a laboratory's ability to deliver accurate results and evaluate the performance of specific analytical methods europa.eu. Laboratories involved in official control activities are often required to participate in such schemes and to use standardized methods where available, aligning with international standards like ISO/IEC 17025 eurachem.orgresearchgate.neteuropa.eu.

Utilization of Certified Reference Materials and Calibration Solutions

A cornerstone of method validation and quality control for 7-Desmethylmicrocystin LR analysis is the utilization of Certified Reference Materials (CRMs) and calibration solutions. CRMs are essential for establishing metrological traceability, calibrating instruments, and validating analytical methods eurachem.orggoldstandarddiagnostics.us. For 7-Desmethylmicrocystin LR, specific CRMs exist, such as CRM-dmMCLR, a certified instrument calibration solution of [Dha7]-Microcystin-LR canada.cacanada.ca. This CRM is prepared at concentrations suitable for calibrating liquid chromatography systems, including those coupled with UV absorbance (LC-UVD) or mass spectrometry (LC-MS) canada.ca. The purity and structural integrity of such CRMs are rigorously assessed using techniques like NMR spectroscopy and mass spectrometry canada.ca. The availability of ISO 17034 certified reference materials, including desmethyl microcystin LR standards, provides the highest assurance in the accuracy of analytical data, facilitating high-quality method development, validation, and instrument calibration goldstandarddiagnostics.uslgcstandards.com.

Evaluation of Matrix Effects and Sample Preparation Protocols

The accurate quantification of 7-Desmethylmicrocystin LR in various sample matrices relies heavily on mitigating matrix effects and employing efficient sample preparation. Matrix effects, stemming from endogenous compounds in the sample, can lead to ion suppression or enhancement during mass spectrometric analysis, compromising the precision and accuracy of results nih.gov.

Matrix Effects Matrix effects are a significant consideration in the LC-MS/MS analysis of microcystins, including 7-Desmethylmicrocystin LR. While specific quantitative data for the matrix effect on 7-Desmethylmicrocystin LR were not extensively detailed in the immediate findings, broader studies on microcystins demonstrate their susceptibility to these interferences. For instance, in drinking water analysis, a noticeable matrix effect has been observed for various microcystin congeners, highlighting the critical need for matrix-matched calibration curves to ensure accurate quantification mdpi.com. This approach accounts for the variations in ionization efficiency caused by co-eluting matrix components. In certain LC-MS/MS methods, high humic or fulvic acid concentrations in samples have been reported not to cause significant ion suppression for microcystin-LR, suggesting that the impact can vary depending on the matrix composition and analytical method alsenvironmental.co.uk. Furthermore, non-MS-based methods like ELISA assays are also susceptible to matrix interferences, which can lead to inaccurate results, particularly in complex biological matrices core.ac.ukepa.gov.

Sample Preparation Protocols Effective sample preparation is crucial for isolating 7-Desmethylmicrocystin LR from complex matrices, enriching its concentration, and removing interfering substances that cause matrix effects. Several methodologies are commonly employed:

Solid Phase Extraction (SPE): SPE is a widely utilized technique for the preconcentration and cleanup of microcystins from diverse sample types, including water and biological fluids researchgate.netresearchgate.net. It effectively removes matrix interferences while retaining the target analytes. For instance, studies on microcystin congeners, including [Dha7]-Microcystin-LR, have successfully employed SPE columns, such as C18 and Strata-X, to achieve high recoveries researchgate.netacs.org. In one instance, a modified SPE protocol for MC-LR demonstrated recoveries of 84 ± 3% researchgate.net.

Protein Precipitation (PP): For complex biological matrices like plasma, protein precipitation is often integrated into the sample preparation workflow. It is commonly used as a preliminary cleanup step to remove proteins that can cause significant matrix effects in LC-MS/MS analysis nih.gov. A method developed for the quantification of MC-RR, MC-LR, and [Dha7]MC-LR (7-Desmethylmicrocystin LR) in rat plasma utilized protein precipitation followed by SPE. This combined approach yielded satisfactory recoveries and precision for 7-Desmethylmicrocystin LR researchgate.netresearchgate.net.

Cell Disruption Techniques: When analyzing intracellular 7-Desmethylmicrocystin LR from cyanobacterial cells, disruption of the cell wall is necessary to release the toxins. Common methods include ultrasonic treatment alsenvironmental.co.uk and multiple freeze/thaw cycles, both proven to effectively lyse cyanobacteria and make the toxins accessible for extraction epa.gov.

Methanol Extraction: Methanol, often in aqueous solutions (e.g., 1:1 v/v aqueous methanol), is a frequently used and efficient solvent for extracting microcystins from lyophilized cyanobacterial biomass researchgate.netcanada.ca. Certified calibration solutions for [Dha7]-Microcystin-LR are typically prepared in aqueous methanol, underscoring its effectiveness as an extraction and dissolution medium canada.cacanada.ca.

Detailed Research Findings

Research into the analysis of 7-Desmethylmicrocystin LR in rat plasma provides specific data regarding recovery and precision, illustrating the effectiveness of combined protein precipitation and SPE protocols.

Table 1: Recovery and Precision of 7-Desmethylmicrocystin LR in Rat Plasma researchgate.netresearchgate.net

| Analyte | Sample Preparation Method | Recovery (%) | Within-day Precision (RSD, %) | Between-day Precision (RSD, %) |

| 7-Desmethylmicrocystin LR | Protein Precipitation + SPE | 70.8 - 88.7 | < 15 | < 15 |

The calibration curve for 7-Desmethylmicrocystin LR in rat plasma was linear over a range of 0.005 to 1.25 µg/mL, with a reported limit of detection (LOD) of 0.6 ng/mL researchgate.netresearchgate.net. These findings underscore the robustness of these sample preparation techniques in combination with LC-MS/MS for quantifying 7-Desmethylmicrocystin LR in complex biological matrices.

Environmental Fate and Biotransformation Pathways

Microbial Degradation of 7-Desmethylmicrocystin LR in Aquatic Systems

Microbial activity is a primary driver of 7-desmethylmicrocystin LR breakdown in aquatic ecosystems. Certain bacteria have evolved the capability to utilize this and other microcystin (B8822318) variants as a source of carbon and nitrogen. nih.gov

Isolation and Characterization of Bacterial Consortia and Pure Strains Capable of Degradation

A significant body of research has focused on identifying and characterizing bacteria with the ability to degrade microcystins, including the 7-desmethyl variant. These bacteria are often isolated from water bodies that experience recurrent cyanobacterial blooms. nih.gov

Several bacterial strains have been identified as effective degraders of microcystins. While many studies focus on the more common microcystin-LR (MC-LR), some have specifically investigated the degradation of its desmethyl variants. For instance, a bacterial isolate, designated NV-3 and identified as a Sphingomonas species, was isolated from Lake Rotoiti, New Zealand. This strain demonstrated the ability to degrade a mixture of [Dha⁷]MC-LR and MC-LR. nih.govnih.gov The NV-3 isolate shares 100% nucleotide sequence homology with the Sphingomonas MC-degrading strain MD-1 from Japan. nih.govnih.gov Another example is the Novosphingobium isolate KKU25s, obtained from a reservoir in Thailand, which was also shown to degrade [Dha⁷]MC-LR. nih.gov

The isolation process typically involves enriching water samples containing indigenous microbial flora with the target toxin and monitoring for its disappearance. nih.gov From these enrichments, individual bacterial colonies are isolated on solid media and screened for their degradative capabilities. mdpi.com

Table 1: Examples of Bacterial Strains Capable of Degrading 7-Desmethylmicrocystin LR

| Strain | Genus | Source of Isolation | Reference |

| NV-3 | Sphingomonas | Lake Rotoiti, New Zealand | nih.govnih.gov |

| KKU25s | Novosphingobium | Bueng Nong Khot reservoir, Thailand | nih.gov |

| X20 | Sphingopyxis | Dianchi Lake | nih.gov |

It's noteworthy that the ability to degrade microcystins is not limited to single strains; bacterial consortia often exhibit robust degradation activity. au.dk

Identification of Key Genes and Enzymes Involved in the Degradation Pathway (e.g., mlr gene cluster: mlrA, mlrB, mlrC, mlrD)

The enzymatic pathway for microcystin degradation is well-characterized and involves a cluster of genes designated as mlr (microcystin degradation). nih.govresearchgate.net This gene cluster, comprising mlrA, mlrB, mlrC, and mlrD, encodes the enzymes responsible for the sequential breakdown of the microcystin molecule. nih.govigem.wiki

The key enzymes and their functions are:

MlrA (Microcystinase): This enzyme initiates the degradation process by hydrolyzing the cyclic peptide at the Adda-Arginine bond, resulting in a linearized, less toxic form of the microcystin. nih.govigem.wikiuark.edu MlrA is considered a metalloprotease. uark.edu

MlrB: This enzyme further breaks down the linearized microcystin into a smaller tetrapeptide. mdpi.comnih.gov It is believed to be a serine peptidase. researchgate.net

MlrC: MlrC continues the degradation by hydrolyzing the tetrapeptide into smaller peptides and amino acids. mdpi.comnih.gov It can also act on the linearized microcystin to release the Adda amino acid directly. mdpi.comnih.gov

MlrD: The function of MlrD is thought to be that of a transporter protein, possibly involved in moving the degradation products across the bacterial cell membrane. nih.govuark.edu

The presence of the mlr gene cluster, particularly mlrA, is often used as a genetic marker to identify microcystin-degrading bacteria. semanticscholar.org Studies on [Dha⁷]MC-LR degrading bacteria, such as the Sphingomonas isolate NV-3 and Novosphingobium isolate KKU25s, have confirmed the presence of the mlrA, mlrB, and mlrC genes, and in the case of KKU25s, the entire mlrA, mlrB, mlrC, and mlrD cluster was detected. nih.govnih.govnih.gov This indicates that the degradation of 7-desmethylmicrocystin LR follows a similar enzymatic pathway to that of MC-LR. nih.govnih.gov

Elucidation of Degradation Intermediates and Detoxification Products

The stepwise enzymatic degradation of 7-desmethylmicrocystin LR results in the formation of specific intermediate and final products. The process begins with the linearization of the cyclic peptide, a crucial step that significantly reduces its toxicity. semanticscholar.org

For [Dha⁷]MC-LR, the degradation by the Sphingomonas isolate NV-3 was shown to produce intermediate by-products similar to those of MC-LR degradation. nih.govnih.gov The first major intermediate is the linearized form of [Dha⁷]MC-LR (NH₂-Adda-D-Glu-Dha-D-Ala-L-Leu-D-MeAsp-L-Arg-OH). nih.gov Subsequent enzymatic action by MlrB leads to the formation of a tetrapeptide (NH₂-Adda-D-Glu-Dha-D-Ala-OH). nih.gov Further breakdown by MlrC results in smaller, non-toxic amino acid components. mdpi.comnih.gov The ultimate detoxification is achieved through the complete breakdown of the molecule.

Table 2: Degradation Products of 7-Desmethylmicrocystin LR

| Compound | Molecular Weight (Da) | Description | Reference |

| 7-Desmethylmicrocystin LR | 981.2 | Parent Toxin | canada.ca |

| Linearized [Dha⁷]MC-LR | ~999 | First intermediate product, significantly less toxic. | nih.gov |

| Tetrapeptide of [Dha⁷]MC-LR | ~601.2 | Second intermediate product. | nih.gov |

Kinetic Studies of Microbial Degradation Under Varied Environmental Conditions

The rate of microbial degradation of 7-desmethylmicrocystin LR is influenced by various environmental factors, including temperature, pH, and the initial concentration of the toxin. nih.govmdpi.com

Kinetic studies on the Sphingomonas isolate NV-3 revealed that the optimal temperature for the degradation of a mixture of [Dha⁷]MC-LR and MC-LR was 30°C. nih.gov The degradation rate was also dependent on the bacterial concentration, with an optimal density of 1.0 × 10⁸ CFU/mL achieving a maximum degradation rate of 8.33 μg/mL/day for a 25 μg/mL toxin mixture. nih.govnih.gov At lower toxin concentrations (1 and 10 μg/mL), complete degradation occurred within a day, while higher concentrations (25 and 50 μg/mL) required three to six days, respectively. nih.gov

Similarly, the Novosphingobium isolate KKU25s degraded [Dha⁷]MC-LR at a concentration of 25 μg/L within 24 hours at 30°C. nih.gov Studies on other microcystin-degrading bacteria have also shown that degradation rates are generally higher at warmer temperatures (around 30°C) and neutral pH. nih.govmdpi.com

Application of Metagenomic, Metatranscriptomic, and Metabolomic Approaches to Unravel Degradation Mechanisms

Modern "omics" technologies are providing deeper insights into the complex interactions within microbial communities and their role in the degradation of cyanotoxins. nih.govfiu.edu

Metagenomics allows for the study of the collective genetic material from a microbial community, enabling the identification of potential degradation genes (like the mlr cluster) without the need to culture individual bacterial species. fiu.edufrontiersin.org This approach can reveal the diversity of microcystin-degrading bacteria and their genetic potential within an ecosystem.

Metatranscriptomics focuses on the expressed genes (RNA transcripts) within a microbial community. frontiersin.orgmdpi.com This provides a snapshot of the active metabolic pathways at a given time, confirming which degradation genes are being expressed in the presence of toxins like 7-desmethylmicrocystin LR. mdpi.com

Metabolomics involves the comprehensive analysis of the small molecules (metabolites) present in a biological sample. frontiersin.orgfrontiersin.org In the context of 7-desmethylmicrocystin LR degradation, metabolomics can be used to identify the specific degradation intermediates and final products, providing direct evidence of the biochemical transformation pathways. frontiersin.org

By integrating these multi-omics approaches, researchers can build a more complete picture of how environmental factors influence the microbial community structure, gene expression, and ultimately, the efficiency of 7-desmethylmicrocystin LR degradation in natural aquatic systems. nih.govfrontiersin.org

Abiotic Degradation Processes in the Environment

While microbial degradation is a major pathway, abiotic factors can also contribute to the transformation of 7-desmethylmicrocystin LR, although generally to a lesser extent. One of the primary abiotic factors is light. canada.ca Exposure to light can cause gradual isomerization of the Adda side chain of microcystins. canada.ca Additionally, strong oxidizing agents can lead to the formation of various oxidized derivatives. However, under typical environmental conditions, these abiotic processes are often slower than microbial degradation. Stability studies have shown that [Dha⁷]-Microcystin-LR is sensitive to oxygen and light. canada.ca

Investigation of Photodegradation Kinetics and Underlying Mechanisms

The environmental persistence of 7-desmethylmicrocystin LR is significantly influenced by photodegradation, a process driven by the absorption of light, particularly UV radiation. The primary site for photodegradation in microcystins is the Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) side chain, which is common to all microcystin congeners. researchgate.net The conjugated diene system within the Adda moiety is a strong chromophore, making it susceptible to photo-induced transformations. mdpi.com

Research indicates that 7-desmethylmicrocystin LR, also referred to as [Dha⁷]-Microcystin-LR, is sensitive to light. canada.ca Exposure to light can induce a gradual isomerization of the Adda side chain from the toxic (4E,6E) configuration to a less toxic (4E,6Z)-isomer. canada.ca This photoisomerization is a key mechanism in the initial detoxification of the molecule under natural light conditions. canada.ca

The kinetics of microcystin photodegradation, including variants like 7-desmethylmicrocystin LR, are often described by pseudo-first-order models. researchgate.net The rate of degradation is influenced by various environmental factors, including light intensity, pH, and the presence of natural photosensitizers like humic substances and chlorophyll. Advanced oxidation processes (AOPs), such as UV/chlorine treatment or photocatalysis with titanium dioxide (TiO₂), significantly accelerate degradation. researchgate.netnih.gov These processes generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which rapidly attack and break down the microcystin structure, particularly the Adda chain and the peptide ring. nih.govfigshare.com For instance, studies on the closely related microcystin-LR have shown that chlorinated forms of the toxin are more photoactive than the parent molecule, indicating that prior chemical reactions can influence photodegradation rates. researchgate.net

Stability studies on certified reference material of [Dha⁷]-Microcystin-LR have provided specific data on its degradation under various conditions, highlighting its sensitivity to light.

| Condition | Duration | Observed Degradation | Source |

|---|---|---|---|

| Exposure to Light | Not Specified | Undergoes gradual isomerization to the 6(Z)-Adda isomer | canada.ca |

| Storage at +20 °C | 2 weeks | No degradation observed (indicates good short-term stability for shipment) | canada.ca |

| Storage at +4 °C | 1 year | No loss of toxin was detectable | canada.ca |

| Storage at +37 °C | 5 months | 5% loss of material observed | canada.ca |

Hydrolytic Stability and Chemical Transformation Pathways

The cyclic peptide structure of 7-desmethylmicrocystin LR confers a degree of hydrolytic stability under typical environmental pH conditions. However, the molecule is not inert and can undergo various chemical transformations that affect its structure and toxicity. The stability is temperature-dependent, with studies showing a 5% loss of the compound over 5 months at 37°C, whereas it remains stable for at least a year at 4°C. canada.ca

Beyond hydrolysis, 7-desmethylmicrocystin LR is subject to several chemical transformation pathways. These include oxidation, reduction, and substitution reactions. A significant transformation pathway involves the Michael addition of biological thiols, such as cysteine and glutathione (B108866), to the dehydroalanine (B155165) (Dha) residue at position 7. acs.orgresearchgate.net This conjugation is a recognized detoxification pathway in organisms. Research has shown that this reaction is reversible and can be base-catalyzed, meaning the conjugated toxin can be released back into its original form under certain conditions, a process known as deconjugation. acs.org

Mechanistic Studies of Biological Activities in Experimental Models

Molecular Targets and Enzyme Inhibition Mechanisms

7-Desmethylmicrocystin LR, similar to other microcystin (B8822318) variants, exerts its primary toxicological effects through the potent inhibition of serine/threonine protein phosphatases.

7-Desmethylmicrocystin LR is identified as a potent inhibitor of serine/threonine protein phosphatases type 1 (PP1) and type 2A (PP2A) in in vitro systems researchgate.netresearchgate.net. Its inhibitory potency is described as being similar to that of microcystin-LR (MC-LR), a well-characterized microcystin variant researchgate.netresearchgate.net. The mechanism of inhibition involves the formation of a covalent bond between the toxin's Mdha residue and a cysteine residue within the active site of the phosphatase researchgate.net. This binding leads to a high affinity for the enzyme, effectively blocking its catalytic activity. For comparative context, microcystin-LR exhibits an IC₅₀ of 0.04 nM for PP2A and 1.7 nM for PP1, demonstrating its potent inhibitory capacity focusbiomolecules.com.

The inhibition of PP1 and PP2A by compounds like 7-Desmethylmicrocystin LR results in widespread hyperphosphorylation of numerous cellular proteins. This abnormal phosphorylation status disrupts normal cellular signaling pathways, leading to a cascade of events that compromise cellular integrity and function researchgate.netresearchgate.net. Downstream consequences observed in experimental cells include increased levels of phosphorylated extracellular signal-regulated kinases (ERK1/2), p90 ribosomal S6 kinase (p90RSK), p70/p85S6 kinase (p70/p85S6K), and p38 mitogen-activated protein kinase researchgate.net. Additionally, it can lead to the induction of caspase activities and the expression of anti-apoptotic Bcl-xL researchgate.net. These changes contribute to broader cellular responses such as oxidative stress, disintegration of cellular structure, alterations in cell proliferation, and, in severe cases, liver necrosis and hepatic hemorrhage researchgate.net. It is important to note that complex cellular autoregulation mechanisms can also be at play; for instance, at low concentrations, a related microcystin, MC-LR, has been shown to stimulate PP2A activity in HEK293 cells, attributed to the dissociation of the catalytic subunit from an inactive complex, suggesting a compensatory response to initial inhibition. However, at higher concentrations, PP2A activity generally decreases ijbs.com.

Interaction with and Inhibition of Serine/Threonine Protein Phosphatases (PP1 and PP2A) in in vitro Systems

Cellular Responses and Cytoskeletal Alterations in Cultured Cell Lines

Exposure to microcystins, including variants related to 7-Desmethylmicrocystin LR, induces significant morphological changes and cytoskeletal alterations in cultured cell lines, particularly hepatocytes researchgate.netresearchgate.net. These alterations are a direct consequence of phosphatase inhibition and the resulting hyperphosphorylation of proteins that maintain cytoskeletal integrity researchgate.netresearchgate.net. Studies have shown that microcystins can cause the rearrangement or collapse of the three main components of the cytoskeleton: actin filaments, intermediate filaments, and microtubules researchgate.netnih.gov. This manifests as cell blebbing, cell rounding, and ultimately, cell dissociation researchgate.netnih.gov. Specific observations in human, mouse, and rat hepatocytes exposed to MC-LR, a closely related congener, include a downregulated expression of actin and tubulin, along with hyperphosphorylation of various microfilament-associated proteins, such as Vimentin, Ezrin, and VASP researchgate.netnih.gov. The potency of these compounds in inducing hepatocyte deformation correlates with their potency in inhibiting phosphatase activity researchgate.netresearchgate.net.

Interaction with Membrane Transport Systems in Experimental Cells

The cellular uptake of microcystins, including 7-Desmethylmicrocystin LR and its related congeners, is significantly facilitated by specific membrane transport proteins, primarily members of the Organic Anion Transporting Polypeptide (OATP) superfamily researchgate.netnih.govresearchgate.netd-nb.info. In human cells, OATP1B1 and OATP1B3 play a crucial role in the uptake of these toxins researchgate.net. The high expression levels of these transporters in the liver explain the observed selective hepatic toxicity of microcystins researchgate.net. Additionally, OATP1A2 has been identified as a transporter mediating microcystin-LR (a related congener) transport across the blood-brain barrier in model systems nih.gov.

Studies characterizing the transport of microcystins, such as MC-LR, by human OATPs have demonstrated saturability with increasing toxin concentrations nih.gov. This transport can be inhibited by co-incubation with known OATP substrates, such as taurocholate and bromosulfophthalein, indicating a competitive transport mechanism nih.govresearchgate.net. While OATPs are critical for hepatic uptake, the intestinal absorption of some microcystin variants, including MC-LR and MC-RR, in 3D human intestinal epithelium models, has shown to be only partially attributable to OATPs, suggesting the involvement of additional, as yet unidentified, transporters in the intestinal tract nih.gov.

Genotoxicity Research in Controlled Experimental Systems

Direct and specific genotoxicity research focusing solely on "7-Desmethylmicrocystin LR" in controlled experimental systems is not extensively documented in the readily available scientific literature. However, genotoxicity studies have been widely conducted on related microcystin congeners, particularly Microcystin-LR (MC-LR). These studies generally indicate that MC-LR can induce DNA damage, including DNA strand breaks and oxidative DNA damage, and lead to chromosomal aberrations such as breaks and loss, as assessed by comet and micronucleus assays in various in vitro (e.g., HepG2 and Vero-E6 cell lines) and in vivo (e.g., mouse liver and blood cells) experimental models dfg.denih.govmdpi.com. The International Agency for Research on Cancer (IARC) has classified microcystins as possibly carcinogenic to humans, based on findings primarily related to MC-LR nih.gov. While this provides a contextual understanding of the genotoxic potential within the microcystin family, specific findings for 7-Desmethylmicrocystin LR would require dedicated research.

Induction of DNA Damage in in vitro Cell Lines (e.g., Comet Assay, Micronucleus Assays)

Detailed research findings specifically demonstrating the induction of DNA damage by 7-Desmethylmicrocystin LR in in vitro cell lines, utilizing assays such as the Comet Assay or Micronucleus Assays, are not comprehensively available in the retrieved literature. While these assays are standard tools for assessing DNA strand breaks, alkali-labile sites, and chromosomal damage [Google Search 14, 22, 23, 26, 27 from previous steps], and Microcystin-LR (MC-LR) has been shown to induce DNA strand breaks and purine (B94841) oxidation in human hepatoma HepG2 cells [Google Search 18 from previous steps], direct experimental data for 7-Desmethylmicrocystin LR remains limited.

Analysis of Chromosomal Aberrations and Aneugenicity in Experimental Models

Specific studies analyzing the induction of chromosomal aberrations or aneugenicity in experimental models solely attributable to 7-Desmethylmicrocystin LR are not detailed within the scope of the current scientific literature reviewed. Chromosomal aberration tests and micronucleus tests are established in vitro assays for detecting clastogenicity and aneugenicity, which involve the breakage or loss of chromosomes, respectively [Google Search 22, 23, 27 from previous steps]. However, specific findings concerning 7-Desmethylmicrocystin LR's capacity to induce such effects have not been identified.

Indirect Mechanisms of Genotoxicity, including Oxidative Stress Induction

Comprehensive research findings specifically detailing the indirect mechanisms of genotoxicity, such as oxidative stress induction, directly linked to 7-Desmethylmicrocystin LR in experimental models are not extensively documented in the available literature. While microcystins, in general, are recognized for their ability to induce oxidative stress through the generation of reactive oxygen species (ROS), which is considered a significant mechanism of their toxicity [Google Search 13, 16, 17, 18, 20 from previous steps], and one source broadly indicates that a strain producing 7-Desmethylmicrocystin LR showed high toxicity researchgate.net, explicit studies detailing how 7-Desmethylmicrocystin LR specifically induces or contributes to oxidative stress in experimental models are not provided in the search results.

Comparative Mechanistic Toxicology of 7-Desmethylmicrocystin LR with Other Microcystin Variants

7-Desmethylmicrocystin LR is recognized as a naturally occurring microcystin variant, structurally related to Microcystin-LR (MC-LR) researchgate.netresearchgate.netresearchgate.net. Its production by certain cyanobacterial strains alongside other variants, such as 3,7-didesmethylmicrocystin-LR, has been documented researchgate.netresearchgate.net. The presence of specific synthesis genes (mcyA, mcyB, mcyC) has been identified in Microcystis aeruginosa strains that produce 7-desmethylmicrocystin-LR researchgate.netresearchgate.netibaraki.ac.jpresearchgate.net.

While a particular cyanobacterial strain that produced 7-desmethylmicrocystin-LR along with an unknown microcystin was noted for exhibiting the highest toxicity among tested strains researchgate.net, detailed comparative mechanistic toxicological studies specifically isolating and comparing the genotoxic and oxidative stress mechanisms of 7-Desmethylmicrocystin LR with other microcystin variants (e.g., MC-LR, MC-RR) are not extensively available. General comparative studies of microcystins indicate a wide spectrum of hepatic effects and potencies among different congeners [Google Search 19 from previous steps]. For instance, MC-LR is generally considered one of the most toxic and widely studied microcystins, with MC-RR being up to 10-fold less toxic than MC-LR via intraperitoneal injection in mice [Google Search 2, 4, 5, 15, 19, 21, 24, 25 from previous steps]. However, specific mechanistic comparisons for 7-Desmethylmicrocystin LR are not prominently featured in the retrieved literature.

Ecological Impacts and Environmental Management Research

Trophic Transfer and Bioaccumulation of 7-Desmethylmicrocystin LR in Aquatic Food Webs

Trophic transfer and bioaccumulation are critical processes influencing the spread and impact of contaminants like 7-Desmethylmicrocystin LR within aquatic ecosystems. Bioaccumulation refers to the uptake and retention of chemicals by an organism from all exposure routes, including water, air, soil, and food up.ptecetoc.org. When these substances accumulate and transfer via the food web, leading to increased concentrations in organisms at successive trophic levels, the process is termed biomagnification ecetoc.org.

Microcystins, including 7-Desmethylmicrocystin LR, have been shown to accumulate in various aquatic organisms, facilitating their transfer to higher trophic levels within aquatic food webs mdpi.com. For instance, studies have indicated that Daphnia can accumulate microcystin (B8822318) and subsequently act as vectors for its transfer to organisms at higher trophic levels researchgate.net. Research on Microcystis aeruginosa strains, such as UTCC 300, has confirmed their production of both microcystin-LR and [Dha7]desmethylmicrocystin-LR, highlighting the prevalence of this desmethylated variant in natural cyanobacterial blooms asm.org. Further investigations have demonstrated the accumulation of desmethylmicrocystin-LR in marine invertebrates; Pacific oysters (Crassostrea virginica) exposed to the cyanobacterium Microcystis aeruginosa strain CAWBG16 (a known producer of primarily desmethylmicrocystin-LR) were found to accumulate the toxin tandfonline.com. In a controlled feeding trial, an estimated 600 µg of desmethylmicrocystin-LR was supplied per feeding to Pacific oysters, which cleared the water within approximately 0.5 hours, and the toxin was detected in the oysters after four days of exposure tandfonline.com.

The extent of bioaccumulation is often influenced by factors such as the chemical properties of the toxin and the lipid content of the organism up.pt. Given the structural similarities between 7-Desmethylmicrocystin LR and its parent compound, Microcystin-LR, it is expected to exhibit similar bioaccumulative tendencies.

Table 1: Bioaccumulation of Microcystins (including 7-Desmethylmicrocystin LR) in Aquatic Biota

| Organism | Toxin Type Mentioned | Accumulation/Transfer Observation | Source |

| Daphnia | Microcystin (general) | Can accumulate microcystin and act as a vector for transfer to higher trophic levels. | researchgate.net |

| Pacific Oysters | Desmethylmicrocystin-LR | Accumulated desmethylmicrocystin-LR after exposure to Microcystis aeruginosa strain CAWBG16. | tandfonline.com |

| Aquatic Organisms | Microcystins (general) | Accumulate and transfer to higher trophic levels in aquatic food webs. | mdpi.com |

| Marine Invertebrates | Toxins from contaminated lakes | Accumulated toxins from outflow, which were then consumed by sea otters. | tandfonline.com |

Impacts on Non-Target Aquatic Biota in Controlled Environmental Studies (e.g., zooplankton, invertebrates, fish)

Controlled environmental studies have elucidated the impacts of microcystins, including variants such as 7-Desmethylmicrocystin LR, on non-target aquatic biota. These toxins can induce a range of adverse effects across different trophic levels.

Zooplankton, a crucial link in aquatic food webs, are particularly susceptible. Daphnia species, for instance, exhibit direct toxic effects from microcystins, affecting their life processes researchgate.net. Studies indicate that the presence of microcystin-producing cyanobacteria can lead to shifts in zooplankton communities, favoring smaller-bodied species over larger ones like Daphnia researchgate.netplos.org. Acute effects observed in cladocerans (e.g., Daphnia magna, Daphnia pulex, and Ceriodaphnia dubia) include reduced survivorship, feeding inhibition, and paralysis nih.govacs.org. Chronic exposure can also lead to decreased growth and fecundity nih.govnih.gov. The burrowing mayfly (Hexagenia) has also shown adverse effects, with both eggs and hatchling nymphs being negatively impacted by microcystin-LR exposure researchgate.net.

In fish, microcystins are known to cause significant physiological damage. Microcystin-LR can induce oxidative stress in fish cell lines, such as PLHC-1 (derived from topminnow hepatocellular carcinoma), characterized by increased lipid peroxidation (LPO) and heightened activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and glutathione-S-transferase (GST) researchgate.net. Moreover, microcystin-LR exposure can lead to liver damage, including structural changes, hepatocyte swelling, vacuolar malnutrition, and necrosis mdpi.com. A decrease in growth has been identified as a highly sensitive indicator of microcystin-LR toxicity in fish nih.gov.

While many studies focus on Microcystin-LR, the general mechanisms of toxicity, particularly the inhibition of protein phosphatases PP1 and PP2A, are shared among various microcystin congeners researchgate.netmdpi.com. This suggests that 7-Desmethylmicrocystin LR would likely elicit similar pathological responses, albeit with potentially varying potencies depending on its specific structural interactions.

Bioremediation and Mitigation Strategies for 7-Desmethylmicrocystin LR Contamination in Natural Water Bodies

Bioremediation offers an environmentally sustainable and economically sound approach to address contamination by 7-Desmethylmicrocystin LR and other related cyanotoxins in natural water bodies fudutsinma.edu.ngneb.com. This technique harnesses the metabolic capabilities of living organisms, including microorganisms (bacteria, fungi, algae) and plants, to degrade, detoxify, or immobilize pollutants fudutsinma.edu.ngneb.comut.ac.irsaudijournals.commdpi.com. The fundamental principle involves transforming toxic organic pollutants into less harmful compounds such as carbon dioxide, water, and inorganic substances ut.ac.irsaudijournals.com.

Several bioremediation strategies are applicable for microcystin contamination:

Phytoremediation: This method utilizes plants, particularly aquatic macrophytes, as natural filters to absorb and metabolize contaminants fudutsinma.edu.ngmdpi.com. Studies have identified species such as Lemna sp., Myriophyllum sp., and Hydrilla sp. as efficient macrophytes for the elimination of microcystin-LR nih.gov. In a pilot-scale pond system, a combined biomass of 5.0 g/L of these macrophytes successfully reduced initial microcystin-LR concentrations (12.1 and 9.2 µg/L) to below the World Health Organization (WHO) guideline of 1.0 µg/L within just three days nih.gov. An outdoor pond system applying these results achieved over 84% toxin elimination from raw lake water with an initial concentration of 1.1 µg/L microcystin-LR nih.gov.

Bioaugmentation: This strategy involves introducing specific non-native, non-pathogenic microbial strains to a contaminated site to enhance the degradation process fudutsinma.edu.ngneb.comut.ac.ir.

Biostimulation: This approach aims to enhance the activity and growth of indigenous microbial communities by providing optimal conditions, such as the addition of necessary nutrients (e.g., carbon, nitrogen, phosphorus), which can accelerate the biodegradation rate fudutsinma.edu.ngut.ac.irsaudijournals.com.